bk-MDEA (hydrochloride)

Description

Nomenclature and Systematic Classification

The precise identification and classification of chemical compounds are fundamental to scientific research. This section outlines the formal naming conventions, structural classification, and analogies of bk-MDEA (hydrochloride).

The systematic name for bk-MDEA (hydrochloride) according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride. nih.gov It is also recognized by several synonyms, which are frequently encountered in scientific literature and forensic reports. These include Ethylone (B12757671), MDEC, bk-Methylenedioxyethylamphetamine, and 3,4-Methylenedioxy-N-ethylcathinone. caymanchem.comcaymanchem.com The compound is the β-keto analogue of 3,4-methylenedioxy-N-ethylamphetamine (MDEA). researchgate.net

Below is a table summarizing the key identifiers for bk-MDEA (hydrochloride).

| Identifier Type | Value |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride nih.gov |

| Synonyms | Ethylone, MDEC, bk-Methylenedioxyethylamphetamine, 3,4-Methylenedioxy-N-ethylcathinone caymanchem.comcaymanchem.com |

| CAS Number | 1454266-19-3 caymanchem.com |

| Molecular Formula | C₁₂H₁₅NO₃ • HCl caymanchem.com |

| Molecular Weight | 257.7 g/mol caymanchem.com |

bk-MDEA (hydrochloride) is categorized within three distinct but related chemical classes: phenethylamines, amphetamines, and cathinones. caymanchem.comcaymanchem.com Its foundational structure is a phenethylamine (B48288). The addition of a methyl group at the alpha carbon position aligns it with the amphetamine class. Critically, the presence of a ketone group at the beta position of the phenethylamine backbone firmly places it within the substituted cathinone (B1664624) family. cij.gob.mx This β-keto modification is a defining characteristic of cathinone derivatives.

bk-MDEA is a member of the β-keto-methylenedioxyphenylalkylamine (bk-MDPA) class. It is the β-keto analog of MDEA. researchgate.net Structurally, it is closely related to other synthetic cathinones such as methylone (bk-MDMA) and bk-MBDB, which differ in the alkyl substitution on the amino group. vulcanchem.com These structural similarities are important for understanding structure-activity relationships within this class of compounds and for developing analytical methods to differentiate them.

Emergence and Evolution within New Psychoactive Substances (NPS) Phenomena

New Psychoactive Substances (NPS) are compounds that are not controlled by international drug conventions but may pose a public health threat. nih.gov Synthetic cathinones, including bk-MDEA, emerged on the recreational drug market in the mid-2000s. cij.gob.mx bk-MDEA, often sold under names like "bath salts" or "plant food," was first identified in forensic samples in the late 2000s and early 2010s. caymanchem.comwikipedia.orgglpbio.combertin-bioreagent.com The United Nations Office on Drugs and Crime (UNODC) has monitored the rapid emergence of NPS, including synthetic cathinones like bk-MDEA, highlighting the challenges they pose to public health and regulatory bodies. nih.govunodc.org The constant evolution of NPS, with slight chemical modifications to circumvent legal controls, makes the study of compounds like bk-MDEA crucial for forensic and law enforcement agencies. researchgate.netmdpi.comresearchgate.net

Significance of bk-MDEA (hydrochloride) as an Analytical and Research Reference Standard

Due to its appearance as an NPS, bk-MDEA (hydrochloride) has become an important analytical reference standard for forensic laboratories. caymanchem.combertin-bioreagent.com Certified reference materials (CRMs) of bk-MDEA are used for the identification and quantification of the substance in seized materials and biological samples. caymanchem.com These standards are essential for ensuring the accuracy and reliability of forensic testing and are manufactured to meet stringent international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.comcaymanchem.com The availability of well-characterized reference materials like bk-MDEA (hydrochloride) is critical for the development of robust analytical methods in clinical and forensic toxicology. usdoj.gov

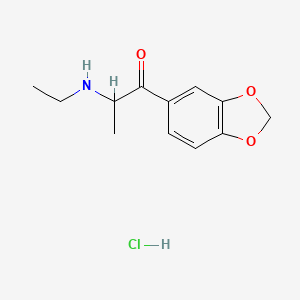

Structure

2D Structure

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUJUYOEUQPDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345250 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454266-19-3 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)propan-1-one, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Precursors

Established Synthetic Routes for bk-MDEA (hydrochloride)

The production of bk-MDEA hydrochloride is primarily achieved through established chemical reactions common in organic chemistry, centering on the formation of a key ketone intermediate followed by amination.

A foundational step in many synthetic routes for bk-MDEA is the creation of the intermediate 3,4-methylenedioxyphenyl-2-propanone (MDP2P), also known as piperonyl methyl ketone (PMK). wikipedia.org One common method to produce this intermediate is through a Friedel-Crafts acylation reaction. This process involves reacting 1,3-benzodioxole (B145889) with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces the propan-2-one group to the benzodioxole ring, yielding the target ketone intermediate, MDP2P.

An alternative and widely documented synthetic pathway for cathinone (B1664624) derivatives involves a bromination-amination sequence. cij.gob.mx This route begins with a suitable propiophenone, in this case, 3,4-methylenedioxypropiophenone.

Bromination: The 3,4-methylenedioxypropiophenone undergoes bromination, typically reacting with elemental bromine. cij.gob.mx This reaction places a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon), forming 2-bromo-3,4-methylenedioxypropiophenone. cij.gob.mx

Amination: The resulting α-bromoketone is then subjected to an amination reaction with ethylamine (B1201723). cij.gob.mx The ethylamino group displaces the bromine atom, forming the bk-MDEA freebase.

Salt Formation: To produce the final, more stable hydrochloride salt, the bk-MDEA freebase is treated with hydrogen chloride, often as a solution in a solvent like ethanol.

This bromination-amination sequence is a common method for producing racemic mixtures of ring-substituted cathinone derivatives. cij.gob.mx

Precursor Chemistry and Reaction Pathways

The synthesis of bk-MDEA relies on a limited number of precursor chemicals, many of which are subject to international control. The primary precursors used to manufacture MDMA and its analogues, including bk-MDEA's parent compound MDEA, are safrole, isosafrole, and piperonal. unodc.org These substances are typically used to synthesize the key intermediate 3,4-methylenedioxyphenyl-2-propanone (MDP2P). wikipedia.orgunodc.org

Once MDP2P is synthesized, it can be converted to bk-MDEA via reductive amination. This one-pot reaction involves treating the ketone (MDP2P) with ethylamine in the presence of a reducing agent. This pathway mirrors classical cathinone synthesis strategies. Following the amination, the resulting freebase is converted to the hydrochloride salt.

| Pathway | Key Intermediate | Primary Reagents | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation then Reductive Amination | 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) | 1,3-Benzodioxole, Acetyl Chloride, AlCl₃, Ethylamine | |

| Bromination and Amination | 2-Bromo-3,4-methylenedioxypropiophenone | 3,4-Methylenedioxypropiophenone, Bromine, Ethylamine | cij.gob.mx |

Synthesis of Deuterated Analogs for Research Applications

For forensic and research applications, deuterated analogs of bk-MDEA are synthesized to serve as internal standards in quantitative analyses. cerilliant.com An example is Ethylone-D₅ HCl, where five hydrogen atoms are replaced with deuterium. cerilliant.com The use of such isotopically labeled standards is critical for isotope dilution methods in mass spectrometry (GC-MS or LC-MS), allowing for precise quantification in complex biological matrices like blood and urine. frontiersin.orgfrontiersin.org

The synthesis of these deuterated compounds follows the same general pathways described above, but incorporates deuterium-labeled reagents at a suitable stage. google.comprinceton.edu For instance, a deuterated version of ethylamine could be used in the amination step to produce the desired labeled final product. These standards are essential for improving the accuracy of toxicological screenings and research studies. frontiersin.orgoup.com

Considerations for Stereoselective Synthesis and Enantiomeric Resolution

Like most synthetic cathinones, bk-MDEA is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers (R- and S-enantiomers). nih.govnih.gov Standard synthetic methods typically produce a 1:1 racemic mixture of these enantiomers. google.com This is a significant consideration, as the individual enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. nih.govnih.gov

While the direct stereoselective synthesis of a specific bk-MDEA enantiomer is complex, methods exist for the separation of enantiomers from a racemic mixture, a process known as chiral resolution. nih.gov For related synthetic cathinones like methylone and pentedrone, enantiomeric resolution has been successfully achieved using techniques such as:

Liquid Chromatography (LC): This is a primary technique where separation is performed on a chiral stationary phase (CSP), often based on polysaccharide derivatives. nih.govsciforum.net

Capillary Electrophoresis (CE): This method can also achieve enantiomeric separation, sometimes using co-additives like cyclodextrins to enhance resolution. mdpi.com

These separation techniques allow for the isolation of pure enantiomers, which is crucial for studying their individual properties and effects. nih.gov

Advanced Analytical Characterization Techniques

Spectroscopic Approaches for Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the identity of bk-MDEA (hydrochloride) by probing its interaction with electromagnetic radiation. Each method offers unique insights into the molecular architecture of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of bk-MDEA by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For bk-MDEA, characteristic signals include those from the aromatic protons on the benzodioxole ring, the methylenedioxy protons, and the protons of the ethylamino side chain. The ability to distinguish bk-MDEA from its positional isomers is a key application of NMR; for example, the specific substitution pattern of the 3,4-methylenedioxy group results in distinct chemical shifts for the aromatic protons (e.g., δ 6.7–6.9 ppm) compared to 2,3-substituted isomers.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Key resonances for bk-MDEA include the carbonyl carbon (C=O) at approximately δ 205.2 ppm, the methylenedioxy carbon (O-C-O) around δ 101.3 ppm, and the carbon of the N-CH₂ group at about δ 45.8 ppm. Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CPMAS), have been noted for their utility in analyzing the solid form of the compound, particularly in distinguishing between different polymorphs. bertin-bioreagent.com While both polymorphs may be identical in solution NMR, solid-state NMR can detect differences in their crystalline arrangements. bertin-bioreagent.com

Table 1: Selected NMR Chemical Shifts (δ) for bk-MDEA

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

| ¹³C | Carbonyl (C=O) | 205.2 |

| Methylenedioxy (O-C-O) | 101.3 | |

| N-CH₂ | 45.8 | |

| ¹H | Aromatic Protons | 6.7 - 6.9 |

Data presented is illustrative and may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. exeter.ac.uk

FTIR spectroscopy of bk-MDEA (hydrochloride) shows distinctive absorption bands corresponding to its key structural features. A prominent band is observed for the carbonyl (C=O) group stretch, typically around 1685 cm⁻¹. Other significant peaks include the C-N stretch at approximately 1250 cm⁻¹ and a band related to the hydrochloride salt at 615 cm⁻¹. nih.gov

FT-Raman spectroscopy offers complementary data. ojp.gov Like FTIR, it is sensitive to the molecule's vibrational modes but is particularly effective for analyzing bulk samples and is less susceptible to interference from aqueous media. rsc.org Both FTIR and FT-Raman have been successfully employed to differentiate between the two known polymorphs of ethylone (B12757671) hydrochloride, which exhibit distinct spectral fingerprints despite having the same chemical structure. bertin-bioreagent.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for bk-MDEA (hydrochloride)

| Technique | Functional Group | Wavenumber (cm⁻¹) |

| FTIR | Carbonyl (C=O) | ~1685 |

| C-N Stretch | ~1250 | |

| Chloride (Cl⁻) | ~615 |

Data derived from analysis using KBr pellet technique. nih.gov

Mass spectrometry (MS) is a cornerstone technique for identifying bk-MDEA by determining its molecular weight and analyzing its fragmentation patterns. When coupled with a separation technique like gas or liquid chromatography, it provides high specificity.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used. Under ESI conditions, bk-MDEA typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 220. Tandem mass spectrometry (MS/MS) is used to further fragment this precursor ion to generate a characteristic product ion spectrum for structural confirmation. A notable fragmentation pathway for bk-MDEA is the loss of the ethylamino side chain portion, leading to a major product ion at m/z 149, corresponding to the C₈H₅O₂⁺ fragment.

In GC-MS analysis using EI, the fragmentation of underivatized bk-MDEA yields characteristic ions at m/z 72 and 44. gcms.czresearchgate.net The ion at m/z 44 is particularly useful for distinguishing it from certain isomers. researchgate.net Derivatization with agents like trifluoroacetyl (TFA) anhydride (B1165640) can improve chromatographic properties and yield different, often more structurally informative, fragments. researchgate.netrsc.org For TFA-derivatized bk-MDEA, a characteristic peak appears at m/z 140. researchgate.net

Table 3: Significant Mass-to-Charge (m/z) Ratios for bk-MDEA

| Ionization Method | Form | Precursor Ion [M+H]⁺ | Characteristic Fragment Ions (m/z) |

| ESI-MS/MS | N/A | 220 | 149 |

| EI-MS (GC-MS) | Underivatized | N/A | 72, 44, 149 gcms.cz |

| EI-MS (GC-MS) | TFA-derivatized | N/A | 140 researchgate.net |

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net For bk-MDEA (hydrochloride), single-crystal XRD provides absolute confirmation of its molecular structure and stereochemistry. researchgate.net

Furthermore, X-ray powder diffraction (XRPD) is a valuable tool for analyzing polycrystalline samples (powders). nih.gov It has been instrumental in the study of polymorphism in ethylone hydrochloride. nih.govnih.gov Different polymorphic forms of a compound have unique crystal lattices, resulting in distinct XRPD patterns. This allows for the unambiguous identification of a specific polymorph, which can be crucial as different solid-state forms may possess different physical properties. bertin-bioreagent.comnih.gov

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating bk-MDEA from impurities, metabolites, or other compounds in a mixture, enabling its subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the separation and identification of volatile and thermally stable compounds like bk-MDEA. gcms.czcaymanchem.com The compound is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before being detected by a mass spectrometer.

GC-MS can effectively separate bk-MDEA from its regioisomeric analogs, such as bk-MBDB and bk-MDDMA, particularly when using a slightly polar fused-silica capillary column like a DB-5MS. researchgate.net This separation is critical for the unambiguous identification of the specific substance in a seized sample. The technique is applied to both underivatized and derivatized forms of the compound. researchgate.netrsc.org While derivatization, for example with TFA, can enhance chromatographic peak shape and resolution, underivatized analysis is also common. gcms.czresearchgate.net

For quantitative analysis, a deuterated internal standard, such as Ethylone-D₅ HCl, is often employed to improve accuracy and precision by correcting for variations during sample preparation and injection. cerilliant.com The method's limit of detection (LOD) can be in the low nanogram-per-milliliter range, making it suitable for trace analysis in forensic samples. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), stands as a cornerstone for the sensitive and selective analysis of bk-MDEA. These methods are widely applied in forensic toxicology for the detection of the parent compound and its metabolites in biological matrices such as urine and blood. nih.govdoi.orgoup.com

One validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the analysis of synthetic cathinones, including bk-MDEA, in whole blood utilizes a biphenyl (B1667301) column for chromatographic separation. doi.org The mass spectrometer operates in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. doi.org The specific MRM transitions, along with optimized collision energies and cone voltages, allow for unambiguous identification and quantification.

Table 1: Example UPLC-MS/MS Parameters for bk-MDEA Analysis. doi.org

| Parameter | Value |

| Chromatography | |

| Column | Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.1) |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 60 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray (ESI+) |

| Capillary Voltage | 0.5 kV |

| Ion Source Temp. | 150 °C |

| Desolvation Gas Flow | 1000 L/h at 500 °C |

| Cone Gas Flow | 300 L/h |

Studies focusing on bk-MDEA metabolism have successfully used LC/MS to identify major metabolic pathways, including N-dealkylation, demethylenation followed by O-methylation, and β-ketone reduction. nih.gov Quantitative analysis by LC/MS has shown that the primary metabolites are the 4-hydroxy-3-methoxy derivatives. nih.gov Furthermore, deuterated internal standards like ethylone-d5 (B15295074) are employed in isotope dilution methods to ensure accurate quantification in complex biological samples. oup.comcerilliant.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, Fluorescence, Amperometric)

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of bk-MDEA, offering various detection options depending on the analytical requirements.

UV Detection: HPLC coupled with an ultraviolet (UV) or diode-array detector (DAD) is commonly used for the quantification of bk-MDEA in seized materials. x-mol.comresearchgate.net The method's accuracy is often cross-validated with other techniques, such as voltammetry. x-mol.com The aromatic ring and carbonyl group in the bk-MDEA structure provide strong chromophores, allowing for sensitive detection at specific wavelengths, typically around 234, 280, and 317 nm. caymanchem.com

Fluorescence Detection: For methylenedioxylated compounds like bk-MDEA, HPLC with native fluorescence detection offers superior selectivity and sensitivity compared to UV detection. maps.org While many substances absorb UV light, only a few are natively fluorescent. This inherent selectivity allows for the rapid screening and determination of methylenedioxylated amphetamines and cathinones with minimal interference from co-eluting compounds often found in illicit tablets. maps.org The analysis can be performed in less than six minutes with detection limits in the low nanogram per milliliter (ng/mL) range. maps.org

Amperometric Detection: While specific literature on the amperometric detection of bk-MDEA following HPLC is sparse, the principles are based on the electrochemical properties of the molecule, as detailed in the voltammetric analysis section (3.3). This detection method would involve monitoring the current generated by the oxidation of bk-MDEA at a specific potential as it elutes from the HPLC column, offering a high degree of selectivity for electroactive species.

Enantioseparation Methods via Chiral Stationary Phases

As bk-MDEA possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. fda.gov.twnih.gov The separation of these enantiomers is critical, as they may exhibit different pharmacological and toxicological profiles. Chiral separation is primarily achieved using chromatography with chiral stationary phases (CSPs) or by capillary electrophoresis with chiral selectors.

Several studies have demonstrated the successful enantioseparation of cathinone (B1664624) derivatives, including ethylone, using various techniques. nih.govd-nb.info HPLC methods often employ polysaccharide-derived CSPs, such as those found in Chiralpak® columns. core.ac.ukncl.edu.tw A validated method for the chiral analysis of ethylone utilizes a polysaccharide-based chiral column coupled with tandem mass spectrometry (CSP-LC-MS/MS). ncl.edu.tw This approach allows for the effective differentiation and quantification of the (R)- and (S)-enantiomers in crystalline samples. ncl.edu.tw

In capillary electrophoresis, cyclodextrins and their derivatives are commonly used as chiral selectors in the background electrolyte. nih.govd-nb.info For ethylone, 2-hydroxypropyl-β-CD has been successfully used as a chiral selector, with studies indicating that the (–)-enantiomer migrates faster than the (+)-enantiomer. nih.govd-nb.info

Electrochemical Detection and Voltammetric Analysis

Electrochemical methods, particularly voltammetric techniques, offer a rapid, sensitive, and cost-effective platform for the analysis of bk-MDEA. x-mol.comresearchgate.netresearchgate.net These techniques are based on monitoring the current response of an electroactive compound to a varying potential.

A novel method for determining ethylone utilizes a boron-doped diamond electrode (BDDE) with techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). x-mol.comresearchgate.net The electrochemical behavior of ethylone is characterized by irreversible oxidation processes. researchgate.net A comprehensive study of 15 synthetic cathinones categorized ethylone into a group of N-alkylated compounds with a 3,4-methylenedioxy ring substitution. acs.org The DPV profile for this group, including ethylone, is distinct, showing a reduction peak around -1.40 V and three anodic (oxidation) processes at approximately +0.60 V, +1.0 V, and +1.25 V. acs.org

Table 2: Characteristic Voltammetric Peaks for Ethylone using DPV. acs.org

| Scan Direction | Peak Type | Approximate Potential (vs. Ag/AgCl) |

| Anodic Sweep | Reduction (R₁) | ~ -1.40 V |

| Oxidation (O₁) | ~ +0.60 V | |

| Oxidation (O₂) | ~ +1.0 V | |

| Oxidation (O₃) | ~ +1.25 V | |

| Cathodic Sweep | Reduction (R₁) | ~ -1.40 V |

| Reduction (R₂) | ~ -1.60 V | |

| Oxidation (O₃) | ~ +1.30 V |

These methods are highly advantageous for on-site screening of illicit drugs due to their portability and speed. x-mol.comacs.org However, selectivity can be a challenge, as adulterants like caffeine (B1668208) may have overlapping oxidation peaks. This interference can be overcome by using a preliminary solid-phase extraction (SPE) step. x-mol.comresearchgate.net

Polymorphism Identification and Characterization in bk-MDEA (hydrochloride)

Research has confirmed that bk-MDEA (hydrochloride), also known as ethylone hydrochloride, exists as at least two distinct conformational polymorphs, designated as Form A and Form B. researchgate.netnih.govnih.gov Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, which can differ in their physical properties.

The two polymorphs of ethylone hydrochloride arise from a different conformation of the cation, specifically a 180° rotation about the C-C bond that connects the side chain to the aromatic ring. researchgate.netnih.gov This conformational difference leads to different packing arrangements of the ions in the crystal lattice. nih.gov

These polymorphs can be synthesized and distinguished based on their crystallization conditions and analytical signatures:

Form A: Tends to crystallize at temperatures above 308 K (35°C). nih.gov

Form B: Preferentially crystallizes at room temperature. nih.gov

While the polymorphs are identical when analyzed by mass spectrometry and standard nuclear magnetic resonance (NMR) in solution, they can be definitively differentiated using solid-state analytical techniques. caymanchem.combertin-bioreagent.com

Table 3: Analytical Techniques for Differentiating Ethylone Hydrochloride Polymorphs. researchgate.netnih.govbertin-bioreagent.com

| Technique | Differentiates Polymorphs? | Notes |

| Fourier Transform Infrared (FTIR) Spectroscopy | Yes | Polymorphs show distinct vibrational spectra, for instance, in the C=O stretch and N-H bend regions. researchgate.net |

| FT-Raman Spectroscopy | Yes | Provides complementary vibrational information to FTIR. researchgate.net |

| Powder X-Ray Diffraction (PXRD) | Yes | The different crystal lattices of the polymorphs produce unique diffraction patterns. researchgate.net |

| Solid-State NMR Spectroscopy | Yes | Can distinguish between the different solid-state environments of the nuclei in each form. bertin-bioreagent.com |

| Mass Spectrometry (GC-MS, ESI-MS/MS) | No | Provides the same mass-to-charge ratio as the compound is analyzed in the gas phase or solution, losing its solid-state structure. researchgate.netbertin-bioreagent.com |

The identification of polymorphism is crucial for forensic laboratories as the presence of different forms can complicate spectral identification if reference data for only one polymorph is available. researchgate.net

Development and Validation of Analytical Methods for Research Matrices

The development and validation of analytical methods are essential to ensure that the data generated for bk-MDEA in research and forensic matrices are reliable, reproducible, and accurate. Validation procedures are typically established following international guidelines such as those from ISO/IEC 17025. These procedures encompass a range of parameters to demonstrate that a method is fit for its intended purpose.

For instance, a GC-MS method for quantifying six synthetic cathinones, including ethylone, in urine was validated for linearity, limits of detection and quantification (LOD/LOQ), precision, accuracy, and extraction efficiency. oup.com Similarly, an LC-MS/MS method for 73 synthetic cathinones in urine was validated for selectivity, linearity, and sensitivity. fda.gov.tw These validation studies confirm that the methods can reliably detect and quantify bk-MDEA in complex biological samples. oup.comfda.gov.tw

Selectivity: A critical aspect of method validation is ensuring selectivity, which is the ability of the method to measure the analyte of interest unequivocally in the presence of other components. oup.comfda.gov.tw In the analysis of bk-MDEA, this involves demonstrating that no interference occurs from endogenous matrix components, other drugs, or structurally related compounds. oup.comojp.gov This is typically achieved by analyzing multiple blank matrix samples and samples spiked with potential interferents. oup.comojp.gov For chromatographic methods, selectivity is confirmed when no interfering peaks are observed at the retention time of bk-MDEA and its internal standard. doi.orgoup.com

Sensitivity: The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest concentration of an analyte that can be reliably detected.

LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Validated methods for bk-MDEA have achieved high sensitivity. For a GC-MS method in urine, the LOD was 5 ng/mL and the LOQ was 20 ng/mL. oup.com An advanced UPLC-MS/MS method demonstrated even greater sensitivity, with an LOQ of 1 ng/mL and an LOD between 0.1–0.5 ng/mL in whole blood. doi.org

Table 4: Example Sensitivity Data for bk-MDEA Analytical Methods

| Method | Matrix | LOD | LOQ | Reference |

| GC-MS | Urine | 5 ng/mL | 20 ng/mL | oup.com |

| UPLC-MS/MS | Whole Blood | 0.1–0.5 ng/mL | 1 ng/mL | doi.org |

| CSP-LC-MS/MS | Crystalline Solid | 10 ng/mL | 15 ng/mL | ncl.edu.tw |

Limits of Detection (LOD) and Quantification (LOQ) in Research Samples

The ability to detect and accurately quantify bk-MDEA (hydrochloride), also known as ethylone, is crucial in forensic and research settings. Various analytical methodologies have been developed and validated for its determination in diverse biological and environmental matrices. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of these methods, indicating the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Research has established varying LODs and LOQs depending on the analytical technique employed and the complexity of the sample matrix. For instance, methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have demonstrated high sensitivity. In oral fluid, a validated LC-MS/MS method reported an LOD between 0.04 and 0.5 ng/mL and an LOQ between 0.1 and 1.5 ng/mL for a panel of psychoactive substances including ethylone. unb.br Another study focusing on various stimulants found an LOD range of 0.001 to 0.03 ng/mL and an LOQ range of 0.02 to 0.09 ng/mL for compounds including ethylone. researchgate.net For urine samples, an LC-MS/MS method for synthetic cathinones established LODs ranging from 0.09 to 0.5 ng/mL. nih.gov

In the context of environmental monitoring through sewage-based epidemiology, a sensitive method involving solid-phase extraction and LC-MS/MS analysis determined the lower limit of quantification (LLOQ) for ethylone to be 2.0 ng/L, with an LOD between 0.02 and 0.2 ng/L. uantwerpen.be

Gas chromatography-mass spectrometry (GC-MS) is also a common technique. A qualitative GC-MS assay for synthetic cathinones reported an LOD of 25 ng/mL for ethylone in urine and 50 ng/mL in blood. ojp.gov The validation of these methods across different sample types is essential for their application in toxicology and clinical analysis. nih.govnih.gov

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for bk-MDEA (Ethylone) in Various Matrices

| Matrix | Analytical Technique | LOD | LOQ/LLOQ | Source |

|---|---|---|---|---|

| Oral Fluid | LC-MS/MS | 0.04 - 0.5 ng/mL | 0.1 - 1.5 ng/mL | unb.br |

| Oral Fluid | Not Specified | 0.001 - 0.03 ng/mL | 0.02 - 0.09 ng/mL | researchgate.net |

| Urine | GC-MS | 25 ng/mL | Not Specified | ojp.gov |

| Blood | GC-MS | 50 ng/mL | Not Specified | ojp.gov |

| Urine | LC-MS/MS | 0.09 - 0.5 ng/mL | Not Specified | nih.gov |

Interference Studies with Structurally Related Compounds and Common Adulterants

In the analysis of controlled substances, the specificity of an analytical method is paramount to avoid false-positive results. Interference studies are conducted to ensure that the detection of the target analyte, bk-MDEA, is not affected by the presence of other structurally related compounds, metabolites, isomers, or common adulterants found in seized samples.

Given that bk-MDEA is a synthetic cathinone, it shares structural similarities with numerous other psychoactive substances. rsc.org A significant concern is interference from its structural isomer, butylone (B606430). Research has shown that with appropriate chromatographic methods, butylone can be successfully separated from ethylone, ensuring accurate identification and quantification. nih.govoup.com

Broader interference studies have been performed to challenge the selectivity of analytical methods. One GC-MS-based study for 19 synthetic cathinones, including ethylone, evaluated more than forty potential interfering compounds. ojp.gov The tested substances included common amphetamine-like drugs, designer drugs from the DOx and 2C families, and other common basic drugs like bupropion (B1668061) and diethylpropion. The study reported no observed interferences, demonstrating the method's high specificity. ojp.gov

In the development of an electrochemical screening method for MDEA, a related compound, an interference study was conducted with substances commonly found in ecstasy tablets. researchgate.net These included paracetamol, caffeine, glucose, ketamine, cocaine, and acetylsalicylic acid, as well as structurally similar drugs like amphetamine (A), methamphetamine (MA), 3,4-methylenedioxyamphetamine (MDA), MDMA, and bk-MDEA (ethylone) itself. researchgate.net The inclusion of bk-MDEA in this study highlights the importance of distinguishing between these closely related cathinones.

Table 2: Summary of Interference Studies for bk-MDEA (Ethylone) Analysis

| Analytical Method | Potential Interferents Tested | Outcome | Source |

|---|---|---|---|

| GC-MS | Butylone (structural isomer) | Chromatographically separated; no interference verified. | oup.com |

| LC-MS/MS | Butylone (isobaric analyte) | Chromatographic conditions allowed for separation and correct quantification. | nih.gov |

| GC-MS | >40 compounds including common amphetamines, designer drugs (DOx, 2C-series), and common basic drugs. | No false positives or false negatives were present; no interferences observed. | ojp.gov |

Utilization of Certified Reference Materials and Analytical Standards

The accuracy and reliability of quantitative and qualitative analysis of bk-MDEA (hydrochloride) depend heavily on the use of high-purity analytical standards and Certified Reference Materials (CRMs). lgcstandards.com These materials are essential for calibrating analytical instruments, validating methods, and as quality control samples to ensure the defensibility of laboratory results. vulcanchem.com

bk-MDEA (hydrochloride) is available commercially as both an analytical reference standard and a CRM from various specialized suppliers. bertin-bioreagent.combioscience.co.uk CRMs are particularly important as they are produced under stringent manufacturing and testing protocols that meet international standards, such as ISO 17034 (General requirements for the competence of reference material producers) and ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories). caymanchem.comcaymanchem.com

Suppliers like Cayman Chemical offer bk-MDEA (hydrochloride) as a CRM, which is provided with a comprehensive certificate of analysis. caymanchem.comglpbio.com This certificate includes certified property values, associated uncertainties, and a statement of metrological traceability, making it suitable for use as a quantitative analytical reference standard. caymanchem.com The material is categorized as a phenethylamine (B48288), amphetamine, and cathinone and is intended for research and forensic applications. bertin-bioreagent.comcaymanchem.comcaymanchem.comglpbio.com Cerilliant also provides ethylone as a certified solution standard suitable for various GC/MS and LC/MS applications, including clinical toxicology and forensic analysis. cerilliant.com

These standards are typically available in different formulations, such as a neat solid or a solution in a solvent like methanol, to accommodate various laboratory procedures. caymanchem.comcaymanchem.com The availability of these well-characterized materials is fundamental for any laboratory conducting analysis of bk-MDEA, ensuring consistency and comparability of data across different studies and jurisdictions. unb.br

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| bk-MDEA | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-1-propanone |

| Ethylone | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one |

| MDEA | 3,4-Methylenedioxy-N-ethylamphetamine |

| Butylone | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)-1-butanone |

| MDA | 3,4-Methylenedioxyamphetamine |

| MDMA | 3,4-Methylenedioxymethamphetamine |

| A / AMP | Amphetamine |

| MA / MAMP | Methamphetamine |

| n-ethylpentylone | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one |

| Dibutylone | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one |

| Bupropion | (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone |

| Diethylpropion | 2-(diethylamino)-1-phenyl-1-propanone |

| Paracetamol | N-(4-hydroxyphenyl)acetamide |

| Acetylsalicylic acid | 2-(acetyloxy)benzoic acid |

Pre Clinical Pharmacological Investigations

Mechanisms of Monoamine Transporter Interaction

bk-MDEA's primary mechanism of action involves its interaction with the monoamine transporters: the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). usdoj.govspringermedizin.de It functions as both an inhibitor of neurotransmitter reuptake and a releasing agent, with a distinct profile of activity at each transporter. usdoj.govnih.gov This dual action classifies it within a "cocaine-MDMA-mixed" group of cathinones, which are characterized by their ability to block monoamine reuptake, similar to cocaine, and promote serotonin release, akin to MDMA. usdoj.govspringermedizin.demdpi.com

Serotonin Transporter (SERT) Affinity and Activity

In vitro studies have consistently shown that bk-MDEA interacts with the human serotonin transporter (hSERT). Research indicates that it has a notable affinity for hSERT and acts as a potent inhibitor of serotonin reuptake. nih.govsci-hub.se Furthermore, bk-MDEA is characterized as a serotonin releasing agent. usdoj.govnih.gov

One study reported an IC50 value of 4.46 µM for inhibition of the SERT. ecddrepository.org Another study by Eshleman et al. (2017) found that ethylone (B12757671) had an increased affinity (13- to 25-fold) and potency (44- to 94-fold) at hSERT compared to methcathinone (B1676376). nih.govsci-hub.se This same study determined that ethylone was a substrate only at hSERT, where it induced neurotransmitter release. nih.govnih.gov The EC50 for serotonin release has been reported as 1,480 nM and also as 9.9 µM in different studies. ecddrepository.orgoup.com

Dopamine Transporter (DAT) Affinity and Activity

bk-MDEA demonstrates affinity for the human dopamine transporter (hDAT) and inhibits dopamine reuptake. usdoj.govnih.gov However, its potency at DAT is generally lower compared to its effects on SERT. nih.gov

Reported IC50 values for DAT inhibition vary, with one source citing 5.68 µM and another reporting 1720 nM. ecddrepository.org In comparison to methcathinone, ethylone showed similar affinity but lower potency (6- to 11-fold) at hDAT. nih.govsci-hub.se In terms of neurotransmitter release, bk-MDEA is considered an ineffective dopamine releaser, with a reported EC50 value of over 10,000 nM. ecddrepository.org

Norepinephrine Transporter (NET) Affinity and Activity

bk-MDEA also interacts with the human norepinephrine transporter (hNET), inhibiting the reuptake of norepinephrine. usdoj.govnih.gov Compared to methcathinone, ethylone exhibited decreased affinity (4- to 5-fold) and potency (31- to 48-fold) at hNET. nih.govsci-hub.se

The reported IC50 value for NET inhibition is 2.54 µM from one study and 1,420 nM from another. ecddrepository.org Similar to its action at the dopamine transporter, bk-MDEA is not a potent norepinephrine releaser, with a reported EC50 value greater than 10,000 nM. ecddrepository.org

Monoamine Neurochemistry in In Vitro and Animal Models

The interaction of bk-MDEA with monoamine transporters leads to significant alterations in the neurochemistry of serotonin, dopamine, and norepinephrine. These changes are primarily driven by its dual mechanism of action as a reuptake inhibitor and a selective serotonin releasing agent.

Neurotransmitter Release Mechanisms (e.g., Serotonin, Dopamine, Norepinephrine)

In vitro studies using human embryonic kidney (HEK) 293 cells expressing the respective human monoamine transporters have been instrumental in characterizing the releasing properties of bk-MDEA. These studies have demonstrated that ethylone is a substrate for the serotonin transporter, meaning it is transported into the neuron and subsequently triggers the reverse transport, or release, of serotonin from the presynaptic terminal. nih.govnih.govnih.gov

Specifically, Eshleman et al. (2017) found that ethylone induced [3H]neurotransmitter release only at hSERT. nih.govnih.gov The potency for this release (EC50) has been quantified at 1,480 nM in one report and 9.9 µM in another. ecddrepository.orgoup.com In stark contrast, its ability to release dopamine and norepinephrine is minimal, with EC50 values reported to be above 10,000 nM for both DAT and NET. ecddrepository.org This profile highlights bk-MDEA as a preferential serotonin-releasing agent.

Reuptake Inhibition Profiles

bk-MDEA acts as a non-selective inhibitor of monoamine reuptake, blocking the function of SERT, DAT, and NET. springermedizin.demdpi.com This action is similar to that of cocaine. usdoj.gov By blocking these transporters, bk-MDEA increases the synaptic concentrations of serotonin, dopamine, and norepinephrine.

The inhibitory potencies (IC50 values) of ethylone at the three monoamine transporters have been reported with some variability across studies, which is common due to differing experimental conditions. One comprehensive report cited IC50 values of 4.46 µM for SERT, 5.68 µM for DAT, and 2.54 µM for NET. ecddrepository.org Another source provided values of 464 nM for SERT, 1720 nM for DAT, and 1420 nM for NET. ecddrepository.org Despite the quantitative differences, the data consistently show that bk-MDEA is a potent inhibitor at all three transporters. Compounds with higher potency at SERT compared to DAT, such as ethylone, are often associated with empathogenic effects similar to MDMA. nih.gov

Comparative Pharmacodynamics in Animal Models

Animal models provide a crucial framework for understanding the behavioral effects of novel psychoactive substances like bk-MDEA. These studies typically investigate locomotor activity and discriminative stimulus effects to compare the substance's profile to that of well-characterized drugs.

Effects on Locomotor Activity

Studies in rodents have consistently demonstrated that bk-MDEA functions as a central nervous system stimulant. In mice, administration of bk-MDEA leads to a significant increase in locomotor activity. usdoj.gov Further research has shown that the compound produces an inverted U-shaped dose-effect on locomotor activity, a pattern commonly observed with psychostimulant drugs. nih.gov When compared to other synthetic cathinones in an open-field assay in mice, the potency of bk-MDEA was found to be less than that of compounds such as MDPBP, α-PPP, and α-PHP. nih.gov

Discriminative Stimulus Effects in Animal Studies

Drug discrimination studies are a key tool for evaluating the subjective effects of a compound in animals. In these paradigms, animals are trained to distinguish between the effects of a known drug and a placebo. Research shows that bk-MDEA produces robust discriminative stimulus effects. In rats trained to discriminate for classical psychostimulants, ethylone fully substituted for both methamphetamine and cocaine. usdoj.govnih.gov Furthermore, in animals trained to recognize the effects of the entactogen 3,4-methylenedioxymethamphetamine (MDMA), ethylone also produced full substitution. usdoj.govresearchgate.net This complete substitution across different classes of psychoactive drugs indicates that bk-MDEA elicits subjective effects that are similar to those of both classical psychostimulants and MDMA. usdoj.govresearchgate.net

Comparison with Classical Psychostimulants (e.g., Methamphetamine, Cocaine, MDMA)

The behavioral profile of bk-MDEA in animal models suggests it possesses characteristics of both traditional psychostimulants and entactogens like MDMA. usdoj.gov Its ability to increase locomotor activity is a hallmark of stimulant action, similar to amphetamine and cocaine. usdoj.govscispace.com However, its potency in stimulating locomotion may differ from other stimulants. nih.gov

The discriminative stimulus data strongly support a mixed pharmacological profile. The full substitution for methamphetamine and cocaine points to significant stimulant-like subjective effects, while the full substitution for MDMA suggests the presence of entactogenic or MDMA-like qualities. usdoj.govnih.govresearchgate.net This has led to bk-MDEA being characterized pharmacologically as a "cocaine-MDMA-mixed" cathinone (B1664624). usdoj.govspringermedizin.de This dual profile is a direct reflection of its underlying neuropharmacological actions on monoamine systems.

Table 1: Summary of Behavioral Effects of bk-MDEA (Ethylone) in Animal Models

| Pharmacological Effect | Animal Model | Finding | Comparison |

|---|---|---|---|

| Locomotor Activity | Mice | Increases locomotor activity (inverted U-shaped dose-response). nih.gov | Less potent than MDPBP, α-PPP, and α-PHP. nih.gov |

| Discriminative Stimulus | Rats | Fully substitutes for cocaine. usdoj.govnih.gov | Shares subjective effects with cocaine. usdoj.govnih.gov |

| Discriminative Stimulus | Rats | Fully substitutes for methamphetamine. usdoj.govnih.gov | Shares subjective effects with methamphetamine. usdoj.govnih.gov |

| Discriminative Stimulus | Rats | Fully substitutes for MDMA. usdoj.govresearchgate.net | Shares subjective effects with MDMA. usdoj.govresearchgate.net |

In Vitro Assays for Receptor Binding and Functional Activity

In vitro assays are essential for determining the molecular targets of a compound and elucidating its mechanism of action at the cellular level. nih.goveurofinsdiscovery.com For bk-MDEA, these studies have focused on its interaction with monoamine transporters.

Research has demonstrated that bk-MDEA binds to dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. usdoj.gov Its primary mechanism is the inhibition of neurotransmitter reuptake at these sites, which increases the synaptic concentration of dopamine, norepinephrine, and serotonin. usdoj.gov In radioligand binding assays, ethylone was found to be a non-selective inhibitor of these monoamine transporters, with a potency that was comparable to or slightly lower than that of cocaine. oup.com

In addition to its role as a reuptake inhibitor, bk-MDEA also functions as a serotonin releaser at the serotonin transporter, an action it shares with MDMA and its parent compound, MDEA. usdoj.gov This dual action—inhibiting reuptake of all three monoamines while also promoting serotonin release—distinguishes it from classical stimulants like cocaine, which are primarily reuptake inhibitors. The chemical structure of bk-MDEA, specifically the 3,4-methylenedioxy ring and the N-ethyl group, is thought to contribute to its affinity for the serotonin transporter and its entactogenic effects.

Table 2: In Vitro Activity of bk-MDEA (Ethylone) at Monoamine Transporters

| Molecular Target | Action | Pharmacological Classification |

|---|---|---|

| Dopamine Transporter (DAT) | Reuptake Inhibition usdoj.gov | Cocaine-like |

| Norepinephrine Transporter (NET) | Reuptake Inhibition usdoj.gov | Stimulant |

| Serotonin Transporter (SERT) | Reuptake Inhibition & Serotonin Release usdoj.govoup.com | MDMA-like |

Neuropharmacological Implications of bk-MDEA (hydrochloride)

The neuropharmacological implications of bk-MDEA stem directly from its mixed action on monoamine systems. By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, and simultaneously promoting serotonin release, bk-MDEA produces a complex neurochemical state that underlies its behavioral effects. usdoj.govsmw.ch The increase in synaptic dopamine and norepinephrine is primarily associated with its psychostimulant properties, such as increased locomotor activity. usdoj.govscispace.com

The potent interaction with the serotonin system, particularly its function as a serotonin-releasing agent, is believed to mediate its MDMA-like discriminative stimulus effects. usdoj.govsmw.ch The pharmacological effects of ethylone on the central nervous system are therefore comparable to those of other synthetic cathinones as well as classical drugs like cocaine and MDMA. usdoj.gov The compound's dual ability to block catecholamine reuptake and facilitate serotonin release places it in a distinct pharmacological category of "cocaine-MDMA-mixed" substances, implying a unique profile that combines the characteristics of both stimulants and entactogens. springermedizin.desmw.ch

Metabolic Pathways and Metabolite Identification in Non Human Biological Systems

Primary Metabolic Transformations of bk-MDEA (hydrochloride)

The primary metabolic transformations of bk-MDEA involve several key pathways that modify its chemical structure. These pathways include N-dealkylation, β-keto reduction, and demethylenation of the benzodioxole ring, often followed by O-methylation. These reactions are common for synthetic cathinones with a 3,4-methylenedioxy moiety. researchgate.netnih.gov

N-Dealkylation Pathways

N-dealkylation is a significant metabolic pathway for bk-MDEA, involving the removal of the ethyl group from the nitrogen atom. nih.govsemanticscholar.org This process is a common metabolic route for many xenobiotics containing alkylamino moieties and is primarily catalyzed by cytochrome P450 (CYP450) enzymes. semanticscholar.orgmdpi.com In the case of bk-MDEA, N-deethylation leads to the formation of its primary amine metabolite. This metabolic step has been identified in in vitro studies using liver microsomes. frontiersin.org

β-Keto Reduction

Another major metabolic transformation of bk-MDEA is the reduction of its β-keto group. nih.gov This reaction converts the ketone functional group into a secondary alcohol, leading to the formation of the corresponding alcohol metabolite. kcl.ac.uknih.gov This pathway has been observed in in vitro metabolism studies using human liver microsomes and S9 fractions, as well as in animal models such as rats. frontiersin.orgjefferson.edu The reduction of the β-keto group can significantly alter the pharmacological activity of the resulting metabolite compared to the parent compound.

Demethylenation of the Benzodioxole Ring

A critical and often predominant metabolic pathway for bk-MDEA and other methylenedioxy-substituted cathinones is the demethylenation of the benzodioxole ring. researchgate.netnih.gov This process involves the opening of the methylenedioxy ring, which results in the formation of a catechol metabolite (dihydroxy metabolite). researchgate.netresearchgate.net This transformation is a key step that often precedes further metabolic reactions, such as O-methylation and conjugation. researchgate.net

O-Methylation Subsequent to Demethylenation

Following the demethylenation of the benzodioxole ring, the resulting catechol intermediate is often subject to O-methylation. researchgate.netnih.gov This reaction is catalyzed by catechol-O-methyltransferase (COMT) and involves the addition of a methyl group to one of the hydroxyl groups of the catechol. researchgate.net This leads to the formation of two possible isomeric methoxy-hydroxy metabolites. researchgate.net This subsequent O-methylation is a major metabolic route for bk-MDEA. researchgate.net

Phase I Metabolic Reactions in In Vitro Systems (e.g., Microsomes, S9 Fractions) and Animal Models

Phase I metabolic reactions of bk-MDEA have been extensively studied using various in vitro systems, such as liver microsomes and S9 fractions from different species, including rats and humans. frontiersin.orgkcl.ac.ukjefferson.edu These systems contain the necessary enzymes, primarily cytochrome P450s, to carry out oxidative and reductive transformations. springernature.comresearchgate.net Animal models, particularly rats and zebrafish, have also been employed to investigate the in vivo Phase I metabolism of bk-MDEA and related compounds. researchgate.netnih.gov

In vitro studies with rat and human liver microsomes have successfully identified several Phase I metabolites of bk-MDEA and structurally similar cathinones. frontiersin.orgjefferson.edu These metabolites are the result of the primary metabolic transformations previously mentioned: N-dealkylation, β-keto reduction, and demethylenation. nih.govnih.gov The use of S9 fractions, which contain both microsomal and cytosolic enzymes, allows for a more comprehensive profile of Phase I metabolism. semanticscholar.orgresearchgate.net

The following table summarizes the key Phase I metabolites of bk-MDEA and related cathinones identified in non-human biological systems.

| Metabolic Pathway | Metabolite | Biological System | Reference |

| N-Dealkylation | Primary amine metabolite | Rat Liver Microsomes | frontiersin.org |

| β-Keto Reduction | Dihydro metabolite | Rat and Human Liver Microsomes | frontiersin.orgjefferson.edu |

| Demethylenation | Catechol metabolite | Human Liver Microsomes | nih.govnih.gov |

| O-Methylation | Hydroxy-methoxy metabolite | Human Liver Microsomes | nih.govnih.gov |

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation) in In Vitro Systems and Animal Models

Following Phase I metabolism, the resulting metabolites of bk-MDEA can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion from the body. nih.govresearchgate.net The most common Phase II reactions are glucuronidation and sulfation. researchgate.netnih.gov These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govwashington.edu

In vitro studies using human and rat liver microsomes have demonstrated the formation of glucuronide conjugates of bk-MDEA metabolites. frontiersin.orgmdpi.com The addition of cofactors necessary for glucuronidation, such as uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to microsomal incubations is essential for observing these Phase II metabolites. researchgate.net Similarly, S9 fractions, which contain cytosolic sulfotransferases, can be used to study sulfation. semanticscholar.org

The table below provides an overview of the Phase II metabolites of bk-MDEA and related cathinones identified in non-human studies.

| Conjugation Reaction | Conjugated Metabolite | Biological System | Reference |

| Glucuronidation | Glucuronide of β-keto reduced metabolite | Rat and Human Liver Microsomes | frontiersin.orgmdpi.com |

| Glucuronidation | Glucuronide of hydroxylated metabolite | Rat Liver S9 Fractions | mdpi.com |

| Sulfation | Sulfate of hydroxylated metabolite | In vitro (general) | researchgate.net |

Identification and Characterization of Metabolites using Advanced Analytical Techniques (e.g., GC-MS, LC-MS)

The elucidation of the metabolic fate of bk-MDEA (hydrochloride), also known as ethylone (B12757671), relies heavily on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in the separation, identification, and characterization of its various metabolites. nih.gov Research has established several key metabolic pathways for bk-MDEA, including N-dealkylation, β-ketone reduction, and demethylenation of the methylenedioxy ring, which is often followed by O-methylation. nih.govnih.gov

In vitro studies using human liver microsomes and other model systems, analyzed by liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), have provided detailed insights into these transformations. nih.gov The primary metabolic reactions identified for bk-MDEA and structurally similar cathinones are:

N-dealkylation: The removal of the ethyl group from the nitrogen atom. nih.govresearchgate.net

β-keto reduction: The reduction of the ketone group to a secondary alcohol, forming the corresponding dihydro-metabolite. nih.govresearchgate.net

Demethylenation: The opening of the methylenedioxy ring, a characteristic pathway for compounds with this moiety. nih.govoup.com This initial step is typically followed by:

O-methylation: The addition of a methyl group to one of the newly formed hydroxyl groups on the aromatic ring, resulting in 4-hydroxy-3-methoxy or 3-hydroxy-4-methoxy metabolites. nih.govoup.com

Conjugation: Phase II metabolism, such as glucuronidation, where metabolites are combined with endogenous molecules like glucuronic acid to increase water solubility and facilitate excretion. nih.govresearchgate.net Studies have shown that a significant portion of metabolites may exist as conjugates. nih.gov

Quantitative analyses have revealed that demethylenation followed by O-methylation and β-ketone reduction are often the more predominant metabolic routes compared to N-dealkylation. nih.gov The 4-hydroxy-3-methoxy metabolites are frequently identified as the main metabolic products. nih.gov The use of both GC-MS and LC-MS provides comprehensive data; GC-MS is effective for volatile compounds, sometimes requiring derivatization, while LC-MS is suited for less volatile and thermally fragile molecules, including conjugated metabolites. nih.govresearchgate.netresearchgate.net

Table 1: Major Metabolic Pathways of bk-MDEA and Analytical Identification Methods

Comparative Metabolism with Structurally Related Cathinones (e.g., Methylone, Butylone (B606430), Penthylone)

The metabolism of bk-MDEA is closely comparable to that of other synthetic cathinones sharing the 3,4-methylenedioxy-phenethylamine backbone, such as methylone, butylone, and pentylone (B609909). nih.gov This structural similarity results in shared, predictable metabolic pathways across these compounds. oup.commdpi.com

Methylone (bk-MDMA): As the N-methyl analogue of bk-MDEA, methylone undergoes very similar metabolic transformations. oup.com The primary routes are demethylenation of the methylenedioxy ring followed by O-methylation and conjugation. oup.comnih.gov β-keto reduction and N-demethylation also occur. legal-high-inhaltsstoffe.de The metabolic profile is so analogous that studies often group these compounds together, noting that demethylenation is a major route for both. nih.govoup.com

Butylone (bk-MBDB): Butylone, the N-methylbutanamine analogue, also follows the key metabolic pathways seen with bk-MDEA. nih.gov Studies confirm that butylone metabolism involves β-keto reduction and N-dealkylation as significant pathways. nih.gov The presence of the methylenedioxy ring means it also undergoes demethylenation and subsequent O-methylation, consistent with the metabolic pattern of this class of cathinones. nih.gov

Pentylone (bk-MBDP): As a homologue of methylone and butylone, pentylone's metabolism is also characterized by β-keto reduction, N-dealkylation, and transformations of the methylenedioxy ring. nih.govmdpi.com In vitro studies directly comparing pentylone with other methylenedioxy-substituted cathinones like bk-MDEA confirm that they all primarily undergo these same major metabolic reactions. nih.gov

In essence, the metabolic fate of bk-MDEA is not unique but rather characteristic of the 3,4-methylenedioxy-substituted cathinone (B1664624) family. nih.gov The primary metabolic steps—N-dealkylation, β-keto reduction, and especially the two-step process of demethylenation and O-methylation—are conserved across methylone, butylone, and pentylone. nih.govresearchgate.net Minor differences may arise in the quantitative ratios of the various metabolites due to the differing lengths of the N-alkyl substituents, but the qualitative metabolic profiles remain remarkably consistent. researchgate.net

Table 2: Comparative Overview of Primary Metabolic Pathways for Structurally Related Cathinones

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies

Influence of Molecular Modifications on Pharmacological Activity.nih.govnih.gov

The structure-activity relationships of cathinone (B1664624) derivatives are complex, with small structural changes often leading to significant shifts in pharmacological activity. nih.gov Key areas of modification that influence the activity of compounds like bk-MDEA include the terminal amine, the alpha-substituent, and the aromatic ring. nih.govnih.gov

Impact of Terminal Amine Substituents.nih.gov

The nature of the substituent on the terminal amine plays a crucial role in determining the potency and selectivity of cathinone derivatives. nih.govnih.gov

N-Alkylation: Generally, N-alkylation of cathinones influences their activity. For instance, N-monomethylation of cathinone to methcathinone (B1676376) enhances its stimulant potency. nih.gov Similarly, N,N-dimethylation of cathinone results in a compound that retains amphetamine-like effects, though with reduced potency compared to methcathinone. nih.gov

Ethyl vs. Methyl Substituents: Studies comparing N-ethyl and N-methyl substituted cathinones have shown that the ethyl group can lead to higher efficacy in inducing hyperlocomotion. acs.org In a series of novel cathinones, the potency for inhibiting the dopamine (B1211576) transporter (DAT) increased when the amino-substituent was expanded from a methyl to an ethyl, a pyrrolidine (B122466), or a piperidine (B6355638) ring. researchgate.netnih.gov

Bulky Substituents: While the terminal amine can accommodate fairly bulky substituents, these tend to decrease the potency of the resulting compounds as amphetamine-like stimulants. nih.gov However, incorporating the nitrogen into a pyrrolidine ring, as seen in compounds like α-PVP, can significantly increase affinity for the dopamine and norepinephrine (B1679862) transporters. nih.gov

Lipophilicity: A positive correlation has been observed between the lipophilicity of the amino-substituent and the DAT/SERT (serotonin transporter) ratio, suggesting that increased lipophilicity at this position may be associated with a higher abuse liability. acs.org

Interactive Table: Impact of Terminal Amine Substituents on DAT and SERT Inhibition

| Compound | Terminal Amine Substituent | DAT Ki (nM) | SERT Ki (nM) |

| Pentedrone | Methylamine | 145 | >10000 |

| N-ethyl-pentedrone | Ethylamine (B1201723) | 98 | >10000 |

| α-PVP | Pyrrolidine | 22 | >10000 |

| N,N-diethyl-pentedrone | Diethylamine | 110 | >10000 |

| α-PpVP | Piperidine | 75 | >10000 |

Source: Adapted from research on novel synthetic cathinones. researchgate.netnih.gov

Role of Alpha-Substituent Size and Structure.nih.gov

The size and structure of the substituent at the alpha-carbon (the carbon atom adjacent to the carbonyl group) significantly impact the pharmacological profile of cathinones. nih.govnih.gov

Alpha-Alkyl Chain Length: Increasing the length of the α-alkyl chain in α-pyrrolidinophenones generally leads to increased affinity and potency at the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.gov For example, within a series of α-pyrrolidinophenones, affinity at DAT increased as the carbon chain length grew from methyl (α-PPP) to pentyl (PV-8). nih.gov A similar trend, though less pronounced, was observed for affinity at NET. nih.gov

Influence on DAT vs. SERT: The α-substituent's size is a major determinant of action at DAT, particularly when the amine substituent is a pyrrolidine ring. nih.gov However, these compounds generally show very low affinity for the serotonin (B10506) transporter (SERT), suggesting that this transporter may not easily accommodate a pyrrolidine moiety regardless of the α-substituent's length. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Early QSAR studies on synthetic cathinones' ability to inhibit dopamine reuptake highlighted a significant correlation between potency and the "size" of the α-side chain, including both its volume and lipophilicity. nih.gov

Interactive Table: Effect of α-Carbon Chain Length on Transporter Affinity in α-Pyrrolidinophenones

| Compound | α-Substituent | DAT Ki (μM) | NET Ki (μM) | SERT Ki (μM) |

| α-PPP | Methyl | 1.29 | 0.231 | 161.4 |

| α-PBP | Ethyl | 0.145 | 0.364 | 79.8 |

| α-PVP | Propyl | 0.0222 | 0.057 | 49.0 |

| α-PHP | Butyl | 0.016 | 0.126 | 33.0 |

| PV-8 | Pentyl | 0.0148 | 0.088 | 35.8 |

Source: Data compiled from studies on substituted cathinones. nih.gov

Effects of Aromatic Ring Substitutions.nih.govscielo.br

Substitutions on the phenyl ring of the cathinone scaffold are a critical factor in modulating pharmacological activity and selectivity. nih.govnih.gov

Methylenedioxy Group: The presence of a 3,4-methylenedioxy group, as in bk-MDEA and methylone, is a key structural feature. wikipedia.org This moiety generally increases the serotonergic activity of cathinones. mdpi.com For instance, the addition of a 3,4-methylenedioxy ring to α-PBP and α-PPP to form MDPBP and MDPPP, respectively, increased their affinity for SERT by 16-fold and 10-fold. nih.gov

Halogenation: The introduction of halogen atoms to the aromatic ring can alter binding affinity for monoamine transporters. For example, 4-fluoromethcathinone and 4-chloromethcathinone are substrates at all three major monoamine transporters. nih.gov

Positional Isomerism: The position of the substituent on the aromatic ring is crucial. For instance, meta-substituted cathinones tend to have a higher affinity for DAT compared to their para-substituted counterparts, which often show a higher serotonergic profile. acs.org

Bulky Substituents: The addition of bulky substituents at the meta- or para-position of methcathinone has been shown to decrease its potency as a DAT releaser. acs.org Quantitative structure-activity relationship (QSAR) analyses have demonstrated that the steric bulk of para-substituents plays a significant role in determining selectivity for DAT versus SERT, with larger substituents favoring SERT. acs.org

Interactive Table: Influence of Aromatic Ring Substitutions on Transporter Activity

| Compound | Aromatic Substitution | Primary Transporter Interaction |

| Methcathinone | None | Dopamine Releasing Agent |

| 3,4-Methylenedioxycathinone (MDC) | 3,4-Methylenedioxy | MDMA-like (Serotonergic) |

| 4-Fluoromethcathinone | 4-Fluoro | Substrate at DAT, NET, SERT |

| Mephedrone (4-Methylmethcathinone) | 4-Methyl | Transporter Substrate |

| Methedrone (4-Methoxymethcathinone) | 4-Methoxy | Strong inhibitor of NET and SERT |

Source: Compiled from various studies on substituted cathinones. nih.govacs.orgnih.govnih.gov

Stereochemical Considerations in Activity Profiles.nih.gov

Stereochemistry plays a significant role in the pharmacological activity of cathinone derivatives. nih.govnih.gov

Enantiomers of Cathinone: The naturally occurring S(-)-enantiomer of cathinone is more potent as a central stimulant than its R(+)-enantiomer. nih.gov

Enantiomers of Methcathinone: Similarly, S(-)-methcathinone is more potent than R(+)-methcathinone as a central stimulant and dopamine releasing agent. nih.gov

Pyrovalerone Derivatives: In the case of pyrovalerone, the S-isomer is a significantly more potent reuptake inhibitor at DAT than its R-enantiomer, by a factor of 100. nih.gov

bk-MDEA: As bk-MDEA possesses a chiral center at the alpha-carbon, it exists as two enantiomers. The differential activity of these enantiomers is an important area of study for understanding its complete pharmacological profile. mdpi.com

Computational and In Silico Approaches to SAR Prediction and Elucidation.mdpi.com

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to predict and understand the SAR of synthetic cathinones. scielo.brresearchgate.netmdpi.com

QSAR Models: QSAR studies have been employed to correlate structural features of cathinone analogs with their biological activities. nih.govscielo.brresearchgate.net For instance, QSAR models have successfully predicted the risk profile of amphetamine and cathinone derivatives based on their affinity for the norepinephrine transporter (NET). scielo.brresearchgate.net These models have shown that the steric bulk of substituents on the aromatic ring is a key determinant of selectivity between DAT and SERT. acs.org

Molecular Docking: Molecular docking simulations have been used to investigate the binding of cathinones to monoamine transporters and receptors. nih.govmdpi.com These studies help to visualize the interactions between the drug molecule and the amino acid residues in the binding pocket, providing insights into the molecular basis of their activity. nih.govmdpi.com For example, docking studies have shown a significant correlation between the predicted binding affinities of novel cathinones and their experimentally determined affinity constants (Ki) for the human dopamine transporter (hDAT). researchgate.netnih.gov

Predictive Toxicology: In silico tools are also used for toxicological predictions. Programs like EPI Suite™ and T.E.S.T.™ utilize QSAR models to estimate properties like water solubility, lipophilicity, and potential toxicity to various organisms, which can aid in risk assessment. mdpi.com

Forensic Science and Regulatory Contexts in Research

Analytical Challenges in Forensic Identification and Differentiation of bk-MDEA (hydrochloride)

The identification of bk-MDEA in forensic laboratories is complicated by the existence of structurally similar compounds and the complexity of the matrices in which it is often found.

Distinction from Positional Isomers and Structurally Similar Analogs

A significant challenge in the forensic analysis of bk-MDEA is its differentiation from positional isomers and other structurally similar analogs. researchgate.netuva.nl Synthetic cathinones, including bk-MDEA, belong to a class of compounds known as β-keto phenethylamines, which are structurally similar to amphetamines. This structural similarity extends to numerous analogs, creating a complex analytical landscape.

Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the identification of seized drugs. However, many positional isomers of synthetic cathinones produce very similar mass spectra, making unambiguous identification difficult with this method alone. researchgate.net For instance, the mass spectral profiles of bk-MDEA and its isomers can be very similar, though characteristic fragment ions can sometimes aid in their discrimination. researchgate.net To overcome these challenges, forensic laboratories often employ a combination of analytical techniques. Derivatization prior to GC-MS analysis can sometimes improve chromatographic separation and produce more distinct mass spectra. uva.nl

Furthermore, the use of orthogonal techniques with high discriminating power is often necessary for confident identification, especially for isomeric compounds. ojp.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide greater selectivity and sensitivity for the differentiation of isomers.

Detection of bk-MDEA (hydrochloride) in Complex Research Matrices

Detecting bk-MDEA in complex biological matrices such as blood, urine, and hair presents another set of analytical hurdles. nih.govresearchgate.netresearchgate.net These matrices contain numerous endogenous and exogenous substances that can interfere with the analysis, potentially leading to inaccurate results. researchgate.net Therefore, extensive sample preparation is typically required to isolate the target analyte from the matrix. ntnu.no Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ntnu.no

The choice of analytical technique is also crucial for sensitive and specific detection in these complex samples. researchgate.net Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool due to its high sensitivity and specificity in identifying novel psychoactive substances (NPS) in biological matrices. researchgate.net Studies have identified the major metabolic pathways of bk-MDEA, which include N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction. nih.gov Identifying these specific metabolites can be crucial for confirming exposure to bk-MDEA, especially when the parent compound is no longer detectable. nih.gov

The stability of the analyte in the biological matrix is another important consideration. For instance, the concentrations of certain metabolites of bk-MDEA have been shown to increase after hydrolysis, indicating that they primarily exist as conjugates in urine. nih.gov

Global and National Regulatory Classification and Scheduling (Research Implications)